molecular formula C5H2ClN3O B8682488 3-Chloro-2-cyanopyrazine 1-oxide

3-Chloro-2-cyanopyrazine 1-oxide

Cat. No. B8682488
M. Wt: 155.54 g/mol
InChI Key: NBIKRVDVBWHBCR-UHFFFAOYSA-N
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Patent
US06376488B1

Procedure details

2-Chloro-3-cyanopyrazine (5.00 g, 35.94 mmol) in concentrated H2SO4 (35 mL) at 0° C. was treated portionwise with K2S2O8 (11.65 g, 43.95 mmol), warmed to room temperature, stirred for 24 hours, treated with water, and extracted with chloroform. The organic extract was washed sequentially with water, saturated NaHCO3 and brine, dried (MgSO4) and concentrated to provide the title compound. MS (DCI/NH3) m/e 173 (M+NH4)+.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
K2S2O8
Quantity
11.65 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[N:6][CH:5]=[CH:4][N:3]=1.[OH2:10]>OS(O)(=O)=O>[Cl:1][C:2]1[C:7]([C:8]#[N:9])=[N+:6]([O-:10])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CN=C1C#N
Name
K2S2O8
Quantity
11.65 g
Type
reactant
Smiles
Name
Quantity
35 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed sequentially with water, saturated NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C(=[N+](C=CN1)[O-])C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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